1-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Overview
Description
1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H7N3O. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms, with a phenyl group attached to one of the nitrogen atoms and an aldehyde group at the 5-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
aureus topoisomerase IV enzyme . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for antimicrobial agents.
Mode of Action
For example, the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can inhibit the function of the enzyme, leading to the desired biological effect.
Biochemical Pathways
For instance, some triazole derivatives have demonstrated antimicrobial and antioxidant activities . These activities suggest that triazole compounds may interfere with the biochemical pathways involved in bacterial growth and oxidative stress.
Result of Action
Some triazole derivatives have demonstrated growth inhibitory activity against bacteria . This suggests that triazole compounds may exert their effects at the molecular and cellular levels by inhibiting essential processes such as DNA replication.
Biochemical Analysis
Biochemical Properties
Triazole derivatives are known to have anticancer activity due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzymes .
Molecular Mechanism
It is known that triazole derivatives can interact with β-tubulin via H-bonding with numerous amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide reacts with a terminal alkyne to form the triazole ring. The resulting triazole is then oxidized to introduce the aldehyde group at the 5-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale CuAAC reactions followed by oxidation. The reaction conditions are optimized to ensure high yield and purity, often using solvents like dichloromethane and catalysts such as manganese dioxide for the oxidation step .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 1-Phenyl-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as antimicrobial and anticancer agents.
Medicine: Research has shown its potential in developing drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
- 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
- 4-Phenyl-1H-1,2,3-triazole
Comparison: 1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the position of the aldehyde group at the 5-position, which influences its reactivity and the types of reactions it can undergo. In contrast, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde has the aldehyde group at the 4-position, leading to different chemical behavior and applications .
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique structure and reactivity make it a valuable building block in organic synthesis, with applications ranging from pharmaceuticals to specialty chemicals
Properties
IUPAC Name |
3-phenyltriazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-9-6-10-11-12(9)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFQSZNUUBKDNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59401-82-0 | |
Record name | 1-phenyl-1H-1,2,3-triazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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